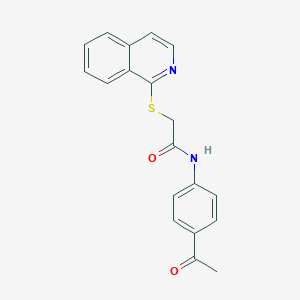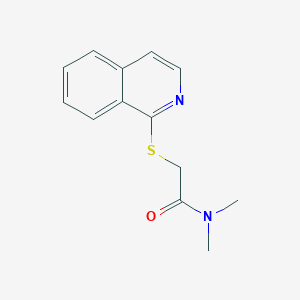
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is widely used in scientific research. It is a sympathomimetic drug that has been shown to have various biochemical and physiological effects on different tissues and organs in the body.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide acts as a beta-2 adrenergic receptor agonist, which results in the activation of the sympathetic nervous system. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in cells, which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in cellular metabolism and gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on different tissues and organs in the body. It has been shown to increase muscle mass and reduce fat content in animals, which has led to its use in the livestock industry. This compound has also been shown to have bronchodilator effects, which makes it useful in the treatment of asthma and COPD. It has also been shown to have cardioprotective effects, which makes it a potential therapeutic agent for the treatment of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide in lab experiments is its well-established mechanism of action, which allows researchers to study its effects on different tissues and organs in a systematic manner. Another advantage is its availability and affordability, which makes it a widely used research tool. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide. One area of research is the development of new analogs of this compound with improved selectivity and potency. Another area of research is the elucidation of the molecular mechanisms underlying its anabolic and cardioprotective effects. Additionally, future research could focus on the potential therapeutic applications of this compound in the treatment of various diseases such as asthma, COPD, and heart failure.
Conclusion:
In conclusion, this compound is a beta-2 adrenergic receptor agonist that has been widely used in scientific research to study its effects on different tissues and organs in the body. It has various biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. While it has advantages as a research tool, it also has limitations and potential for off-target effects. Future research on this compound could lead to the development of new analogs with improved selectivity and potency, as well as a better understanding of its molecular mechanisms and therapeutic potential.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide is synthesized by reacting 4-amino-3,5-dichloroacetophenone with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chlorophenol in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide has been widely used in scientific research to study its effects on different tissues and organs in the body. It has been shown to have anabolic effects on skeletal muscle, which has led to its use in the livestock industry to increase muscle mass and reduce fat content in animals. This compound has also been studied for its potential therapeutic effects in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Propiedades
Fórmula molecular |
C17H18ClNO2 |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-13(21-16-10-6-5-9-15(16)18)17(20)19-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,20) |
Clave InChI |
TWEPJTDULXLCAV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2Cl |
SMILES canónico |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)



![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)

